N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
The compound “N-(2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide” is a complex organic molecule. It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a trifluoromethyl group, an indole group, and a benzamide group. The trifluoromethyl group is a key structural motif in many active agrochemical and pharmaceutical ingredients .Scientific Research Applications
Polymer Synthesis Applications
Research in polymer synthesis explores the development of novel aromatic polyimides with diverse applications in materials science. For example, Butt et al. (2005) synthesized new diamines and polymerized them with various dianhydrides, producing polymers with high solubility in organic solvents and significant thermal stability, hinting at the potential for materials with enhanced performance attributes (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Medicinal Chemistry and Biological Activity
In the realm of medicinal chemistry and biological activity, compounds structurally similar to the one have been synthesized and evaluated for various pharmacological activities:
Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, evaluating their effectiveness in preventing stress-induced gastric ulceration in rats, suggesting a method for designing compounds with potential anti-ulcer activity (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).
Patel and Chikhalia (2006) synthesized heterocyclic and non-heterocyclic entities with antibacterial and anti-HIV activities, showcasing the versatility of chemical synthesis in generating compounds with significant biological effects (Patel & Chikhalia, 2006).
Chemical Synthesis Techniques
Research by Yu et al. (2011) on the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides for synthesizing spirooxindoles represents a significant contribution to the field of organic synthesis, offering insights into methodologies that could be applied to synthesize complex molecules with specific biological activities (Yu, Ju, Wang, & Yu, 2011).
Future Directions
Mechanism of Action
Target of Action
It is known that the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound .
Mode of Action
It is known that a molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The trifluoromethyl group is known to significantly affect the biological activities of compounds .
Pharmacokinetics
It is known that the trifluoromethyl group can affect the pharmacokinetics of a compound, including its bioavailability .
Properties
IUPAC Name |
N-[2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClF3N3O4S/c1-38-23-10-7-17(13-24(23)39-2)27(37)33-11-12-35-15-25(19-5-3-4-6-22(19)35)40-16-26(36)34-21-14-18(28(30,31)32)8-9-20(21)29/h3-10,13-15H,11-12,16H2,1-2H3,(H,33,37)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJALTZSLJDQJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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